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Compound of Interest

Compound Name:
1-Bromo-2-methyl-3,5-

dinitrobenzene

Cat. No.: B093170 Get Quote

An In-depth Technical Guide to 1-Bromo-2-
methyl-3,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 1-
Bromo-2-methyl-3,5-dinitrobenzene (CAS No. 18242-38-1), a substituted aromatic

compound with significant potential as a versatile intermediate in organic synthesis. Given the

specialized nature of this molecule, this document synthesizes available data, draws logical

inferences from structurally related compounds, and presents a scientific framework for its

utilization in research and development.

Core Molecular Identity and Physicochemical Profile
1-Bromo-2-methyl-3,5-dinitrobenzene is a poly-substituted benzene ring, featuring a bromine

atom, a methyl group, and two nitro groups. This unique arrangement of electron-withdrawing

(nitro, bromo) and electron-donating (methyl) groups dictates its chemical reactivity and

physical characteristics.

Structural Representation
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The structural formula and connectivity of 1-Bromo-2-methyl-3,5-dinitrobenzene are depicted

below.

Caption: 2D structure of 1-Bromo-2-methyl-3,5-dinitrobenzene.

Key Physicochemical Data
The following table summarizes the known and estimated physical properties of this compound.

It is important to note that while some data is reported for this specific molecule, other values

are inferred from closely related analogs due to a lack of comprehensive experimental data in

the public domain.
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Property Value Source / Notes

CAS Number 18242-38-1 [1][2]

Molecular Formula C₇H₅BrN₂O₄ [1][2]

Molecular Weight 261.03 g/mol [1][2][3]

Appearance Solid [3]

Melting Point

Not explicitly reported.

Expected to be a solid with a

defined melting point, similar to

related compounds like 1-

Bromo-2,4-dinitrobenzene (71-

73 °C).[4]

Inferred

Boiling Point 331.2 ± 37.0 °C at 760 mmHg [1]

Density 1.8 ± 0.1 g/cm³ [1]

Solubility

Expected to have low solubility

in water and good solubility in

common organic solvents like

acetone, DMSO, and

chlorinated solvents. The

related 1-bromo-3,5-

dinitrobenzene is slightly

soluble in water.[5]

Inferred

Flash Point 154.1 ± 26.5 °C [1]

Vapor Pressure 0.0 ± 0.7 mmHg at 25°C [1]

Spectroscopic Characterization (Predicted)
While experimental spectra for 1-Bromo-2-methyl-3,5-dinitrobenzene are not readily

available, its spectral characteristics can be predicted based on its structure and data from

analogous compounds. This predictive analysis is crucial for researchers in identifying and

characterizing this molecule during synthesis and subsequent reactions.
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¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

methyl group.

Aromatic Protons: Two signals are expected in the aromatic region (typically δ 7.0-9.0 ppm).

Due to the asymmetrical substitution pattern, these protons are not chemically equivalent

and would likely appear as doublets, with potential long-range coupling. The strong electron-

withdrawing effect of the two nitro groups will shift these protons significantly downfield.

Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected,

likely in the range of δ 2.3-2.7 ppm.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide insights into the carbon framework.

Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons due to the

lack of symmetry. The carbons bearing the nitro groups will be significantly deshielded

(shifted downfield). The carbon attached to the bromine will also show a characteristic shift.

Methyl Carbon: A single signal for the methyl carbon is expected in the aliphatic region

(typically δ 15-25 ppm).

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of the nitro groups.

N-O Stretching: Strong, sharp absorption bands are expected for the asymmetric and

symmetric stretching of the nitro groups, typically around 1520-1560 cm⁻¹ and 1340-1370

cm⁻¹, respectively.

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

C-Br Stretching: A weaker absorption in the fingerprint region (below 1000 cm⁻¹) can be

attributed to the C-Br bond.

Mass Spectrometry
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The mass spectrum will show a characteristic isotopic pattern for bromine.

Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z 260

and 262, with a relative intensity ratio of approximately 1:1, which is characteristic of a

compound containing one bromine atom.

Fragmentation: Common fragmentation patterns would involve the loss of NO₂, NO, and the

bromine atom.

Chemical Properties and Reactivity
The reactivity of 1-Bromo-2-methyl-3,5-dinitrobenzene is governed by the interplay of its

functional groups. The two nitro groups are powerful electron-withdrawing groups, which

strongly activate the benzene ring towards nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)
The primary mode of reactivity for this compound is expected to be SₙAr. The positions ortho

and para to the nitro groups are highly activated. In this molecule, the bromine atom is a good

leaving group and is situated in a position activated by both nitro groups.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving

the formation of a resonance-stabilized Meisenheimer complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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